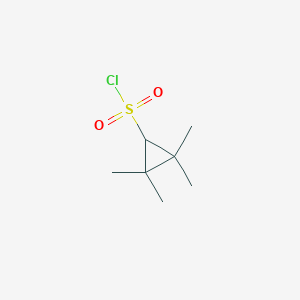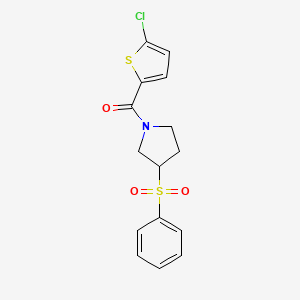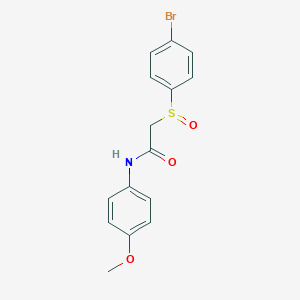
2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives involves multiple steps, including alkylation, nitration, and the utilization of reagents like potassium salts for substituting products in good yields. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the intricate procedures involved, highlighting the conditions that lead to high yields through steps like alkylation and nitration (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, reveals significant insights. For instance, the dihedral angles between different molecular fragments and the formation of intermolecular hydrogen bonds and C—H⋯π contacts are crucial for understanding the compound's spatial arrangement (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
The reactivity of acetamide derivatives with various reagents illustrates the versatility of these compounds in chemical synthesis. For instance, the catalytic hydrogenation process for converting N-(3-nitro-4-methoxyphenyl)acetamide into its amino derivative highlights the importance of catalysts like Pd / C in enhancing reaction selectivity and yield (Zhang Qun-feng, 2008).
Physical Properties Analysis
The crystal structure and physical interactions within similar compounds provide valuable information on their physical properties. The arrangement of molecules in crystals, influenced by hydrogen bonding and π interactions, is essential for understanding the compound's stability and behavior under various conditions (I. Guzei et al., 2010).
Chemical Properties Analysis
Acetamide derivatives exhibit a wide range of chemical behaviors, including reactivity towards nitro and acetamido groups. The chemical shift variations observed in NMR studies of these compounds are indicative of the interactions between functional groups and their impact on the compound's overall chemical properties (Supaluk Prachayasittikul et al., 1991).
Applications De Recherche Scientifique
Synthesis and Pharmacological Assessment
A study explored the synthesis of derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups contributed to their activity (Rani, Pal, Hegde, & Hashim, 2016).
Catalytic Hydrogenation in Synthesis
Another study focused on the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, highlighting its importance in the production of azo disperse dyes (Zhang, 2008).
Thermal Degradation Study
Research on 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) and its derivatives investigated thermal degradation in gas chromatography, contributing to understanding their stability under analysis conditions (Dowling et al., 2017).
Structural Analysis
A study on the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide contributed to the knowledge of molecular interactions and crystal formations, useful in materials science (Xiao, Ouyang, Qin, Xie, & Yang, 2009).
N-Acetylcarbamate Potassium Salts
Research on p-methoxybenzyl N-acetylcarbamate potassium salt, related to acetamide derivatives, was conducted for potential use in synthesizing natural and pharmaceutical products (Sakai et al., 2022).
Dopamine and Norepinephrine Transporter Modulation
A study on 2-[(Diphenylmethyl) sulfinyl]acetamide (modafinil) investigated its role in modulating dopamine and norepinephrine transporters, contributing to neuropsychiatric disorder treatments (Madras et al., 2006).
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-20-13-6-4-12(5-7-13)17-15(18)10-21(19)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYGKZMYOCAHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)
![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)
![2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482126.png)

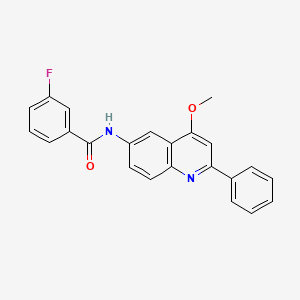
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)

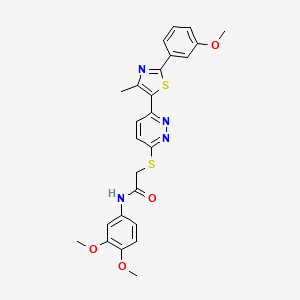
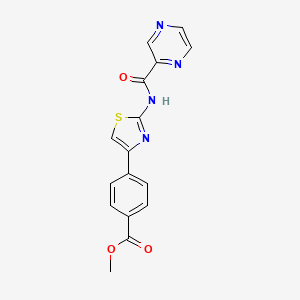
![N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2482139.png)

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)
